molecular formula C7H8Cl3NO2 B580842 (3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one CAS No. 1330286-50-4

(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one

Cat. No. B580842
M. Wt: 244.496
InChI Key: GWQBXRYSVSZLSL-XINAWCOVSA-N
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Description

“(3S)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one” is a compound with the molecular formula C7H8Cl3NO2 . It is used as a versatile chiral auxiliary in a variety of highly diastereoselective reactions such as Michael additions .


Synthesis Analysis

The synthesis of this compound involves combining diazoketones with amides in the presence of copper (II) triflate as the catalyst . The synthesis is used for preparing analogs of Balsoxin .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m1/s1 .


Chemical Reactions Analysis

Oxazole derivatives, including this compound, are known to exhibit a wide spectrum of biological activities. They quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Scientific Research Applications

Synthesis of Optically Active Compounds

The synthesis of optically active α-branched prolines using (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one demonstrates its role as an air and moisture-stable reagent. This compound facilitates the synthesis of branched prolines, highlighting its utility in creating optically active molecules through a moisture-stable and air-stable process involving condensation and chloral synthon usage (Artman et al., 2009).

Reactivity and Derivative Synthesis

Research into the reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides has shown that this scaffold, similar in structure to the compound of interest, provides valuable insights into the chemical behavior of these compounds. The study explored interactions with various electrophilic and nucleophilic agents, revealing significant differences based on the substitution pattern. This work contributes to understanding the reactivity and potential applications of related compounds in synthetic chemistry (Omelian et al., 2020).

Crystal Structure Characterization

The synthesis and crystal structure characterization of related compounds, such as (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, offer insights into molecular configurations and interactions. These studies provide a foundation for understanding the structural aspects of such compounds, which is crucial for their application in material science and supramolecular chemistry (Zhang et al., 2015).

Multicomponent Domino Cyclization

A new route to bicyclic γ-lactams through a three-component cyclization involving compounds similar to (3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one has been discovered. This process leads to the synthesis of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and related structures, highlighting the compound's utility in creating complex molecular architectures via domino cyclization mechanisms (Goryaeva et al., 2023).

properties

IUPAC Name

(3S,7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBXRYSVSZLSL-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)O[C@H](N2C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150701
Record name (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one

CAS RN

1330286-50-4
Record name (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of D-proline (100.0 g) in acetonitrile (400 ml) was added dropwise chloral (169 ml) at room temperature, and the mixture was stirred for 18 hours. The mixture was filtered, and the filtrate was concentrated under reduced pressure. To the resulting residue was added water, and the mixture was extracted with chloroform. The separated organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue was slurry-washed with n-hexane/ethyl acetate (20/1, 900 ml) to give the titled compound (159.7 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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